Benzyl-2,3,4,5,6-d5 cyanide

Vue d'ensemble

Description

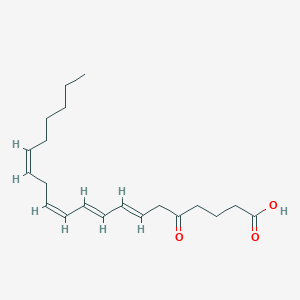

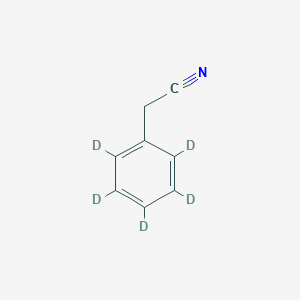

Benzyl-2,3,4,5,6-d5 cyanide, also known as Benzene-d5-acetonitrile, is a compound with the linear formula C6D5CH2CN . It has a molecular weight of 122.18 g/mol .

Synthesis Analysis

While specific synthesis methods for Benzyl-2,3,4,5,6-d5 cyanide were not found in the search results, there are several papers that discuss the synthesis of related compounds .Molecular Structure Analysis

The molecular structure of Benzyl-2,3,4,5,6-d5 cyanide consists of a benzene ring attached to a cyanide group via a methylene bridge . The compound has a molecular formula of C8H7N .Physical And Chemical Properties Analysis

Benzyl-2,3,4,5,6-d5 cyanide has a boiling point of 233-234 °C and a melting point of -24 °C. It has a density of 1.059 g/mL at 25 °C .Applications De Recherche Scientifique

Chemical Synthesis

Benzyl-2,3,4,5,6-d5 cyanide is used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds .

Cyanation of Alcohols

This compound has been used in the direct cyanation of benzyl alcohols . This process is of great value as it allows for the synthesis of α-aryl nitriles , which are important core structures found in bioactive molecules and functional materials .

Electrochemical Conversions

Benzyl-2,3,4,5,6-d5 cyanide has been used in electrochemical conversions . Due to its good conductivity and environmentally friendly features, it has become a powerful tool to afford nitrogen-containing compounds or nitrile-containing compounds .

Cyanomethylation

Acetonitrile, a compound closely related to Benzyl-2,3,4,5,6-d5 cyanide, has been used in cyanomethylation . This process involves the addition of a cyano group (CN) and a methyl group (CH3) to a molecule .

Synthesis of Tetrasubstituted Olefins

Acetonitrile has been used in the synthesis of tetrasubstituted olefins . These compounds have a wide range of applications in organic chemistry .

Amidation

Amidation is another process where acetonitrile has found application . This process involves the introduction of an amide group into a molecule .

Safety and Hazards

Mécanisme D'action

Target of Action

Benzyl-2,3,4,5,6-d5 cyanide, also known as Phenyl-d5-acetonitrile , is an organic aromatic nitrileThe cyanide group in its structure suggests that it may interact with enzymes or proteins that have a strong affinity for cyanide, such as cytochrome c oxidase in the electron transport chain .

Mode of Action

The cyanide group in Benzyl-2,3,4,5,6-d5 cyanide confers nucleophilic reactivity, allowing it to participate in nucleophilic substitution reactions with alkyl halides and acyl chlorides . This interaction can lead to changes in the target molecule, potentially altering its function or activity.

Biochemical Pathways

Given its structure and reactivity, it may be involved in reactions related to the synthesis of other organic compounds

Pharmacokinetics

Its physical and chemical properties, such as its solubility in organic solvents and its boiling and melting points , suggest that it may have specific pharmacokinetic characteristics. These properties could impact its bioavailability and distribution within the body.

Result of Action

Its reactivity suggests that it could potentially alter the function or activity of its target molecules

Action Environment

The action, efficacy, and stability of Benzyl-2,3,4,5,6-d5 cyanide can be influenced by various environmental factors. For instance, its reactivity may be affected by the pH of the environment . Additionally, its volatility and solubility suggest that it could be sensitive to temperature and the presence of certain solvents .

Propriétés

IUPAC Name |

2-(2,3,4,5,6-pentadeuteriophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N/c9-7-6-8-4-2-1-3-5-8/h1-5H,6H2/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUSQOBVLVYHIEX-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC#N)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20437394 | |

| Record name | Benzyl-2,3,4,5,6-d5 cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20437394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

70026-36-7 | |

| Record name | Benzene-d5-acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70026-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl-2,3,4,5,6-d5 cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20437394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZYL-2,3,4,5,6-D5 CYANIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![sodium;[(2R,3S,5R)-3-[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B120823.png)

![((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid](/img/structure/B120833.png)